![molecular formula C19H20N4 B2613711 1-(环己基氨基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 328113-18-4](/img/structure/B2613711.png)
1-(环己基氨基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a unique chemical with the linear formula C21H24N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” are not detailed in the available literature, benzimidazole derivatives in general have been studied for their diverse chemical reactions .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, focusing on six unique applications:
Antimicrobial Agents
1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole, including this compound, exhibit strong antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
This compound is also being explored for its anticancer properties. Benzimidazole derivatives have been found to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division . Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for chemotherapy drugs.
Anti-inflammatory Applications
Research has demonstrated that 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antiviral Agents
The compound has also been investigated for its antiviral activity. Benzimidazole derivatives have shown efficacy against a range of viruses, including influenza and herpes simplex virus . The mechanism involves the inhibition of viral replication, which can help in the development of antiviral drugs.
Antifungal Applications
1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: has been studied for its antifungal properties. It has been found to be effective against various fungal pathogens, including Candida albicans and Aspergillus niger . This makes it a valuable compound for developing antifungal medications, particularly for treating systemic fungal infections.
Neuroprotective Agents
Recent studies have explored the neuroprotective effects of this compound. Benzimidazole derivatives have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This suggests that the compound could be used in the development of drugs aimed at preventing or slowing the progression of these diseases.
属性
IUPAC Name |
1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h5-6,9-11,14,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPBTRIATIBUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)
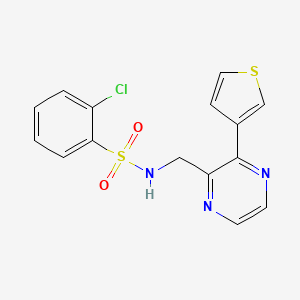
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)
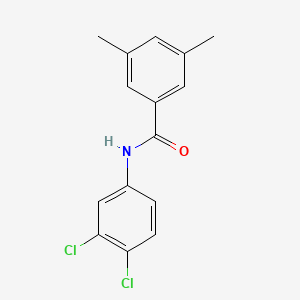
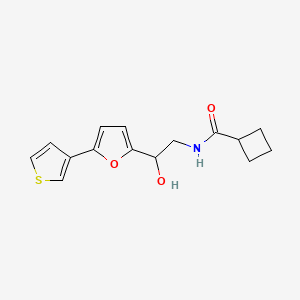
![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)
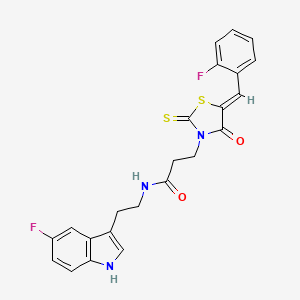
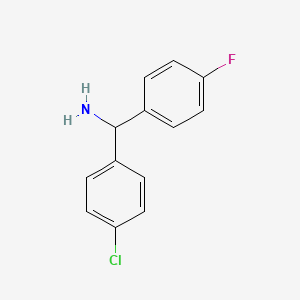
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)
![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)